2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine moiety and the ketone group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings may interact with enzymes or receptors, modulating their activity. The ketone group can also participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(3-pyrrolidin-1-yl)propan-1-one: Lacks the pyridine moiety, resulting in different chemical and biological properties.
6-Methylpyridin-2-yl)oxy)pyrrolidine: Similar structure but without the ketone group, affecting its reactivity and applications.
Uniqueness
2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is unique due to the combination of the pyrrolidine and pyridine rings with a ketone group. This unique structure provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-5-7-13(16-11)19-12-8-9-17(10-12)14(18)15(2,3)4/h5-7,12H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWYAJHTLPNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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